Cas no 1597-00-8 (2,4,6-Pyrimidinetriamine,5-(4-phenylbutyl)-)

2,4,6-Pyrimidinetriamine,5-(4-phenylbutyl)- structure
1597-00-8 structure
Product Name:2,4,6-Pyrimidinetriamine,5-(4-phenylbutyl)-
CAS No:1597-00-8
MF:C14H19N5
MW:257.334161996841
CID:141836
PubChem ID:259669
Update Time:2025-04-19

2,4,6-Pyrimidinetriamine,5-(4-phenylbutyl)- Chemical and Physical Properties

Names and Identifiers

    • 2,4,6-Pyrimidinetriamine,5-(4-phenylbutyl)-
    • 5-(4-phenylbutyl)pyrimidine-2,4,6-triamine
    • 5-(4-Phenylbutyl)-2,4,6-triaminopyrimidin
    • 5-(4-phenyl-butyl)-pyrimidine-2,4,6-triamine
    • AC1L61KS
    • AC1Q4VQ4
    • CTK4D0183
    • NCIStruc1_000885
    • NCIStruc2_000516
    • NSC89818
    • NCGC00013941
    • CCG-36683
    • NCI60_041994
    • 2,4,6-Pyrimidinetriamine, 5-(4-phenylbutyl)-
    • NCI89818
    • NCGC00013941-02
    • 5-(4-phenylbutyl)-2,4,6-pyrimidinetriamine
    • PYRIMIDINE, 2,4,6-TRIAMINO-5-(4-PHENYLBUTYL)-
    • 6LJ97GCD83
    • 2,4,6-Triamino-5-(4-phenylbutyl)pyrimidine
    • NSC-89818
    • 1597-00-8
    • CHEMBL1520603
    • DTXSID60166712
    • UNII-6LJ97GCD83
    • NCGC00097050-01
    • NSC 89818
    • Inchi: 1S/C14H19N5/c15-12-11(13(16)19-14(17)18-12)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H6,15,16,17,18,19)
    • InChI Key: XDVRXWVIQZDMRG-UHFFFAOYSA-N
    • SMILES: N1C(N)=NC(=C(C=1N)CCCCC1C=CC=CC=1)N

Computed Properties

  • Exact Mass: 257.16427
  • Monoisotopic Mass: 257.164
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • Density: 1.229
  • Boiling Point: 551.3°C at 760 mmHg
  • Flash Point: 321.3°C
  • Refractive Index: 1.673
  • PSA: 103.84
  • LogP: 3.53220
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